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molecular formula C14H8O2 B1204791 1,4-Anthraquinone CAS No. 635-12-1

1,4-Anthraquinone

Cat. No. B1204791
M. Wt: 208.21 g/mol
InChI Key: LSOTZYUVGZKSHR-UHFFFAOYSA-N
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Patent
US06489046B1

Procedure details

In an atmosphere of argon, 60 g (550 mmole) of 1,4-benzoquinone, 100 g (240 mmole) of 1,2-bis(dibromomethyl)benzene and 235 g (1.6 mole) of sodium iodide were dissolved into 850 ml of dry dimethylformamide. After the exothermic reaction was completed, the reaction solution was heated to 70° C. and stirred for 8 hours. After the reaction was completed, the formed crystals were separated by filtration and washed with methanol and water and 23 g (the yield: 47%) of light yellow needle crystals of 1,4-anthraquinone were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.Br[CH:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17](Br)Br.[I-].[Na+]>CN(C)C=O>[C:1]1(=[O:8])[C:6]2[C:5](=[CH:10][C:11]3[C:12]([CH:17]=2)=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:4](=[O:7])[CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C1=C(C=CC=C1)C(Br)Br)Br
Name
Quantity
235 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
850 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
CUSTOM
Type
CUSTOM
Details
the formed crystals were separated by filtration
WASH
Type
WASH
Details
washed with methanol and water and 23 g (the yield: 47%) of light yellow needle crystals of 1,4-anthraquinone
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1(C=CC(C2=CC3=CC=CC=C3C=C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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